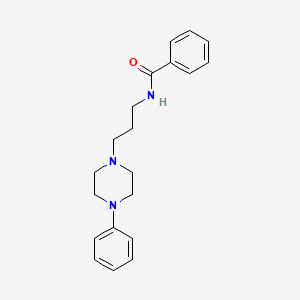

N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide” is a compound with the molecular formula C20H25N3O and a molecular weight of 323.44 . It is also known by the registry number ZINC000011853359 .

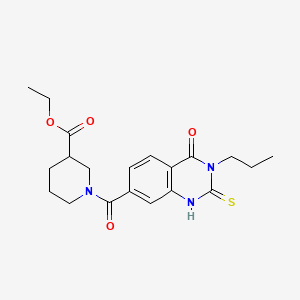

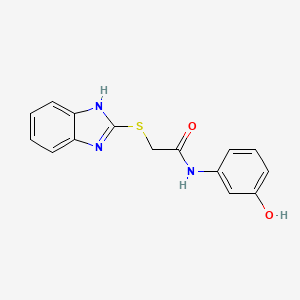

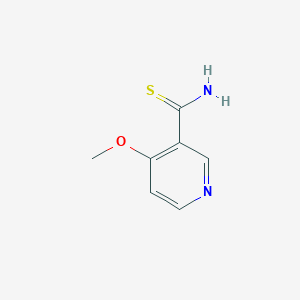

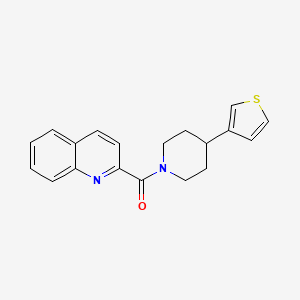

Molecular Structure Analysis

The compound has a SMILES representation ofO=C(NCCCN1CCN(CC1)c1ccccc1)c1ccccc1 . This indicates that it contains a benzamide group attached to a phenylpiperazine group via a propyl linker . Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.44 . Its solubility in DMSO is unknown .科学的研究の応用

Potential Treatment for HIV

- A study by Weng et al. (2011) explored the synthesis and biological evaluation of N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives as potential treatments for HIV. These compounds exhibited cell-cell fusion inhibitory activities, signifying their potential use in HIV treatment strategies (Weng et al., 2011).

Anticonvulsant Activity

- Mussoi et al. (1996) synthesized a series of benzamides including N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide derivatives, which showed promise as anticonvulsant agents. They were found to be either equipotent or more potent than phenytoin in some cases (Mussoi et al., 1996).

Antifungal Properties

- Laurent et al. (2010) synthesized and evaluated a set of 4-(4-phenylpiperazine-1-yl)benzamidines against Pneumocystis carinii, identifying compounds with significant antifungal activities (Laurent et al., 2010).

Mitosis Inhibition in Plant Cells

- Merlin et al. (1987) reported that certain N-(1,1-dimethylpropynyl) benzamide series, closely related to the phenylpiperazine benzamides, are potent inhibitors of mitosis in plant cells. This suggests potential applications in agriculture or botanical research (Merlin et al., 1987).

Cardiac Electrophysiology and Beta-Blocking Activity

- A study by Phillips et al. (1992) synthesized novel arylpiperazines, including this compound derivatives, with potential as class II/III antiarrhythmic agents. This highlights their possible use in cardiovascular therapeutics (Phillips et al., 1992).

Antimicrobial Agents

- Bikobo et al. (2017) reported the synthesis and evaluation of thiazole derivatives of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine and benzamide ethers as potent antimicrobial agents (Bikobo et al., 2017).

HIV-1 Attachment Inhibition

- Meanwell et al. (2009) explored the role of structural variations of the benzamide moiety in this compound derivatives for inhibiting HIV-1 attachment, further emphasizing their potential in HIV treatment (Meanwell et al., 2009).

Antituberculosis Activity

- Kayukova et al. (2010) synthesized and evaluated O-aroyl-β-(4-phenylpiperazin-1-yl)propioamidoximes for their antituberculosis activity, indicating their potential application in treating tuberculosis (Kayukova et al., 2010).

作用機序

Target of Action

The primary target of N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibiting AChE can increase the concentration of acetylcholine in the brain, potentially improving cognitive function .

Mode of Action

This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition .

Biochemical Pathways

By inhibiting AChE, this compound affects the cholinergic pathway, which is involved in many cognitive processes. The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission . This can have downstream effects on cognitive function, potentially alleviating symptoms of cognitive decline in conditions like Alzheimer’s disease .

Result of Action

The inhibition of AChE by this compound can lead to increased acetylcholine levels in the brain, potentially improving cognitive function . This could make the compound a potential candidate for the treatment of cognitive decline in conditions like Alzheimer’s disease .

特性

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c24-20(18-8-3-1-4-9-18)21-12-7-13-22-14-16-23(17-15-22)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFNHNGUBMGESC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2901202.png)

![3,3-Diphenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2901204.png)

![1-[(1S)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2901206.png)

![[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine](/img/structure/B2901219.png)

![methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2901220.png)